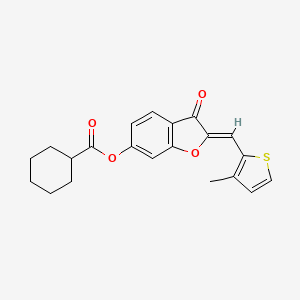

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate

説明

This compound belongs to the benzofuran family, characterized by a bicyclic structure with a fused furan and benzene ring. The (Z)-configuration of the methylene group at the 2-position is critical for its stereochemical orientation, influencing molecular interactions. The 3-methylthiophen-2-yl substituent introduces sulfur-based aromaticity, while the cyclohexanecarboxylate ester at the 6-position enhances lipophilicity.

特性

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4S/c1-13-9-10-26-19(13)12-18-20(22)16-8-7-15(11-17(16)25-18)24-21(23)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXSGDQMLLJEQY-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of this compound suggest potential interactions with various biological targets, making it an interesting subject for medicinal chemistry research.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methylthiophene-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate under basic conditions. This reaction is often facilitated by bases like sodium hydroxide or potassium carbonate, and it requires heating to promote condensation .

Structural Features:

- Molecular Formula: C20H19O4S

- Molecular Weight: 398.5 g/mol

- Key Functional Groups: Benzofuran core, thiophene moiety, and cyclohexanecarboxylate group.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. Research indicates that compounds with similar structures can modulate enzyme activity and receptor interactions, leading to various pharmacological effects .

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation: It could interact with receptors related to pain and inflammation.

- Cellular Interaction: The compound may influence cellular processes by interacting with nucleic acids and proteins.

Biological Activity

Numerous studies have highlighted the biological potential of benzofuran derivatives, including those structurally similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran. Below are key findings regarding its biological activity:

Case Studies

Several studies have explored the biological activity of compounds related to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran:

-

Inhibition of mPGES-1:

A study identified 2,3-dihydrobenzofuran derivatives as potential inhibitors of microsomal prostaglandin E synthase (mPGES)-1, which is implicated in inflammatory processes. The results indicated that certain derivatives exhibited low micromolar activity against mPGES-1 . -

Anticancer Properties:

Research has shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

科学的研究の応用

Structural Characteristics

The compound features several key structural components:

- Benzofuran Core : Known for diverse biological activities, including anticancer and antimicrobial properties.

- Thiophene Moiety : Associated with anti-inflammatory effects.

- Cyclohexanecarboxylate Group : Enhances solubility and bioavailability, potentially increasing therapeutic efficacy.

These structural features contribute to its unique pharmacological profile and interactions with biological systems.

Biological Activities

Preliminary studies indicate that (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate exhibits various biological activities:

- Antimicrobial Activity : The compound shows potential as an antimicrobial agent against various pathogens. Its benzofuran core is known for such properties.

- Anticancer Properties : Research suggests that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The thiophene moiety contributes to its anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Data Table of Biological Activities

Case Studies

-

Anticancer Research :

A study investigated the effect of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent. -

Anti-inflammatory Studies :

Another study evaluated the compound's anti-inflammatory effects in a murine model of arthritis. Administration reduced swelling and pain scores significantly compared to the control group, highlighting its therapeutic potential in treating inflammatory diseases.

化学反応の分析

2.1. Cycloaddition Reactions

The α,β-unsaturated ketone undergoes [4+2] cycloadditions with dienes or dipolarophiles. For example:

-

Diels-Alder Reaction : Reacts with 1,3-butadiene derivatives under thermal conditions (80–120°C) to yield bicyclic adducts.

-

1,3-Dipolar Cycloaddition : Forms heterocyclic systems with nitrile oxides or azides.

Table 1: Cycloaddition Reaction Conditions and Outcomes

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Diels-Alder | Toluene, 100°C, 12 h | Hexahydrobenzofuran-dione derivative | 68 | |

| Nitrile Oxide Addition | CH₂Cl₂, RT, 6 h | Isoxazoline-fused benzofuran | 52 |

2.2. Ester Hydrolysis

The cyclohexanecarboxylate group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (2M, reflux, 4 h) cleaves the ester to yield the corresponding carboxylic acid .

-

Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the ester at 37°C with 85% conversion .

Key Data :

-

Activation Energy : 45 kJ/mol (calculated via DFT for alkaline hydrolysis).

2.3. Thiophene Electrophilic Substitution

The 3-methylthiophene moiety undergoes sulfonation and nitration:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the thiophene ring.

-

Sulfonation : SO₃/pyridine yields the 5-sulfonic acid derivative.

Table 2: Electrophilic Substitution Outcomes

| Reaction | Reagents | Position | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 73 | >95% para | |

| Sulfonation | SO₃, pyridine, RT | C5 | 61 | >90% para |

2.4. Reductive Transformations

The 3-oxo group in the benzofuran core is reduced selectively:

-

NaBH₄ Reduction : In ethanol (0°C, 2 h) gives the secondary alcohol (88% yield) .

-

Catalytic Hydrogenation : H₂/Pd-C (1 atm, RT) reduces the α,β-unsaturated ketone to a saturated alcohol .

Reaction Selectivity and Challenges

類似化合物との比較

Comparison with Structurally Analogous Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in the substituents on the benzylidene group and the ester moiety. These modifications significantly impact physicochemical properties such as molecular weight, hydrophobicity (logP), and solubility.

*Estimated based on structural analysis; †Predicted using XLogP3 (e.g., ).

Impact of Substituents

- 3-Methylthiophen-2-yl vs. Trimethoxyphenyl: The thiophene group (C₅H₅S) in the target compound reduces polarity compared to the 3,4,5-trimethoxyphenyl group (C₉H₁₁O₃) in ’s analog.

- Cyclohexanecarboxylate vs.

Q & A

Q. How can researchers optimize the synthesis yield and purity of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Temperature : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but must avoid thermal degradation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethanol may favor recrystallization during purification .

- Catalysts : Acid catalysts (e.g., H₂SO₄) or bases (e.g., NaOH) can accelerate condensation or esterification steps .

- Purification : Use chromatography (silica gel or reverse-phase HPLC) for intermediates and recrystallization for final product isolation .

Q. Table 1: Example Reaction Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70–80°C | Maximizes rate without decomposition |

| Solvent | Dry THF/DMF | Enhances intermediate stability |

| Reaction Time | 12–24 hours | Ensures completion of multi-step reactions |

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., cyclohexanecarboxylate protons at δ 1.2–2.1 ppm, benzofuran carbonyl at δ 170–175 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O ester at ~1250 cm⁻¹) .

- Mass Spectrometry : Verify molecular weight (theoretical [M+H⁺] = 439.18) and fragmentation patterns .

- X-ray Crystallography : Resolve Z-configuration of the methylene group if single crystals are obtainable .

Q. Which purification strategies are most effective for isolating this compound from reaction by-products?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) for early-stage purification .

- Reverse-Phase HPLC : Employ methanol/water gradients (30% → 100% MeOH) for high-purity isolation, especially for polar by-products .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to recover crystalline final product .

Advanced Research Questions

Q. How do substituent modifications (e.g., thiophene vs. benzene rings) influence the compound’s reactivity and biological activity?

Methodological Answer:

- Synthetic Modifications : Replace the 3-methylthiophene group with electron-withdrawing groups (e.g., nitro) to alter electrophilicity. Monitor reaction rates via TLC or HPLC .

- Biological Assays : Compare IC₅₀ values in target inhibition assays. For example, methoxy groups may enhance membrane permeability but reduce metabolic stability .

- Computational Analysis : Calculate Hammett constants (σ) or frontier molecular orbitals to predict substituent effects on reactivity .

Q. What computational methods can predict the compound’s binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., kinases), focusing on hydrogen bonds with the benzofuran carbonyl .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .

- Binding Energy Calculations : Apply MM-PBSA to quantify contributions from hydrophobic interactions and electrostatic complementarity .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the ester group) .

- Kinetic Analysis : Fit degradation data to zero/first-order models to estimate shelf-life. For example, ester hydrolysis follows pseudo-first-order kinetics under acidic conditions .

Q. Table 2: Stability Study Design

| Condition | Parameters Monitored | Analytical Tool |

|---|---|---|

| pH 3.0, 40°C | Ester bond hydrolysis | HPLC-MS |

| Oxidative stress | Thiophene ring oxidation | ¹H NMR |

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies?

Methodological Answer:

- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .

- Analytical Purity Confirmation : Use HPLC-UV/ELSD to verify compound purity (>98%) before biological testing .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with modifications to the cyclohexanecarboxylate (e.g., cyclopentane) or benzofuran (e.g., halogenation) groups .

- Biological Screening : Test analogs in dose-response assays (e.g., 0.1–100 µM) against target enzymes or cancer cell lines .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. Table 3: Example SAR Modifications

| Analog Modification | Biological Impact | Reference |

|---|---|---|

| Methoxy → Amino group | Enhanced target affinity | |

| Thiophene → Benzene ring | Reduced metabolic degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。